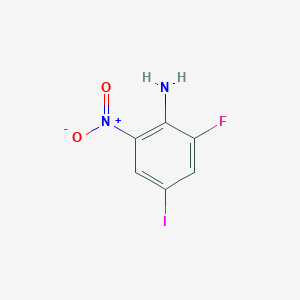

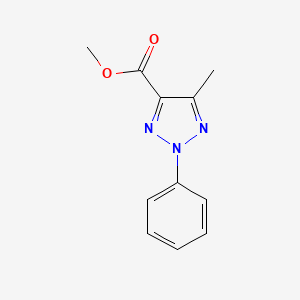

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, a practical synthesis of a key intermediate for deoxycytidine kinase inhibitors involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a piperidine-pyrimidine derivative in four telescoped steps . Another synthesis described the formation of a chromeno[4,3-d]pyrimidin-5-one derivative via a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid . These methods highlight the versatility of pyrimidine and piperidine chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of compounds containing pyrimidine and piperidine units have been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These studies provide detailed information on the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine and piperidine derivatives can be influenced by the presence of substituents and the overall molecular context. For example, the synthesis of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand demonstrated the ability of these molecules to form coordination compounds with metals, which can lead to various non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are important for the stability and properties of the resulting complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine and piperidine derivatives are influenced by their molecular structure. Computational studies can predict physicochemical properties, drug-likeness features, and oral bioavailability . Additionally, the antimicrobial activity of some novel benzenesulfonamide derivatives containing pyrimidine and piperidine units has been evaluated, indicating the potential for these compounds to act as bioactive agents .

Applications De Recherche Scientifique

1. Agrochemical Industry

- Application : Trifluoromethylpyridines, which include “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, are used as a key structural motif in active agrochemical ingredients .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Pharmaceutical Industry

- Application : Trifluoromethylpyridines, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, are used in the pharmaceutical and veterinary industries .

- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Antifungal and Antibacterial Agents

- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as antifungal and antibacterial agents .

4. Insecticidal and Herbicidal Agents

- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as insecticidal and herbicidal agents .

5. Antiviral Agents

- Application : Pyrimidine compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol”, have shown potential as antiviral agents .

6. Fungicides

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWTYVSELDRYPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383810 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol | |

CAS RN |

401930-07-2 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

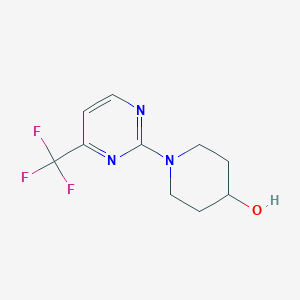

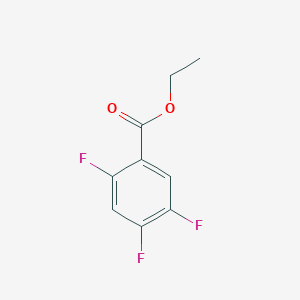

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

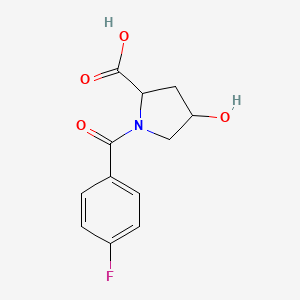

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)